4-(1-Aminobutyl)-2,3-difluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminobutyl)-2,3-difluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminobutyl group attached to the phenol ring, along with two fluorine atoms at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)-2,3-difluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluorophenol with 1-aminobutane under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aminobutyl)-2,3-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-(1-Aminobutyl)-2,3-difluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(1-Aminobutyl)-2,3-difluorophenol involves its interaction with specific molecular targets and pathways. The aminobutyl group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Aminobutyl)phenol: Lacks the fluorine atoms, which may affect its reactivity and stability.
2,3-Difluorophenol: Does not have the aminobutyl group, limiting its potential biological activities.
4-(1-Aminobutyl)-2-fluorophenol: Contains only one fluorine atom, which may alter its chemical properties.
Uniqueness
4-(1-Aminobutyl)-2,3-difluorophenol is unique due to the presence of both the aminobutyl group and two fluorine atoms.
Eigenschaften
Molekularformel |
C10H13F2NO |
---|---|
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
4-(1-aminobutyl)-2,3-difluorophenol |
InChI |
InChI=1S/C10H13F2NO/c1-2-3-7(13)6-4-5-8(14)10(12)9(6)11/h4-5,7,14H,2-3,13H2,1H3 |
InChI-Schlüssel |
PCXWDAODWFHINY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(C(=C(C=C1)O)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.